N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound characterized by a unique molecular structure. Its molecular formula is , and it has a molecular weight of approximately . This compound features a tetrahydrobenzo[b][1,4]oxazepine core linked to a sulfonamide group, which may confer various biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its structure, synthesis methods, and potential applications .
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is classified under the category of sulfonamide derivatives and oxazepine compounds. These classifications are significant due to their relevance in pharmaceutical chemistry and potential therapeutic uses.
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide typically involves several steps that require careful control of reaction conditions.
The synthetic routes may vary but generally include cyclization reactions to form the oxazepine ring followed by functional group modifications to introduce the sulfonamide moiety .
The molecular structure of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide can be represented using various notation systems:
CCCN1C(=O)C(C)(C)COc2cc(NC(=O)c3ccc(OC)c(OC)c3)ccc21
RUYTXBHHHWPRCA-UHFFFAOYSA-N
The compound features:
This unique structural combination is crucial for its biological activity and potential therapeutic applications .
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is capable of undergoing several chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly employed. The conditions for these reactions often involve controlled temperatures and specific solvents .
The mechanism of action for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific biological targets:
This compound may inhibit certain enzymes or receptors within biological pathways. Understanding its detailed interactions at the molecular level requires further studies focusing on its pharmacodynamics and pharmacokinetics .
The compound is known for:
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide has potential applications in:
Further exploration into its biological activities could lead to significant advancements in drug development processes .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5